Cas no 130611-26-6 (ethyl 4-(2-methoxyethoxy)-3-oxobutanoate)

Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate is a versatile organic compound. It possesses a high degree of functionality due to its oxo and ether groups, offering potential applications in various chemical transformations. This compound exhibits excellent solubility in organic solvents, making it suitable for diverse synthetic reactions. Its unique structural features make it a valuable building block in the synthesis of complex organic molecules.
ethyl 4-(2-methoxyethoxy)-3-oxobutanoate structure
130611-26-6 structure
Product Name:ethyl 4-(2-methoxyethoxy)-3-oxobutanoate
CAS No:130611-26-6
MF:C9H16O5
MW:204.220343589783
CID:1226530
PubChem ID:2759572
Update Time:2025-10-16

ethyl 4-(2-methoxyethoxy)-3-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(2-methoxyethoxy)-3-oxobutanoate
    • Butanoic acid, 4-(2-methoxyethoxy)-3-oxo-, ethyl ester
    • ethyl 4-(2-methoxyethoxy)acetoacetate
    • 130611-26-6
    • DTXSID501209490
    • SYFJNNYHOIAJFL-UHFFFAOYSA-N
    • DB-297484
    • SCHEMBL3281103
    • Butanoicacid,4-(2-methoxyethoxy)-3-oxo-,ethylester
    • EN300-395405
    • 4-(2-Methoxy-ethoxy)-3-oxo-butyric acid ethyl ester
    • Z1171195897
    • CS-0248266
    • AKOS013211674
    • MDL: MFCD05864396
    • Inchi: 1S/C9H16O5/c1-3-14-9(11)6-8(10)7-13-5-4-12-2/h3-7H2,1-2H3
    • InChI Key: SYFJNNYHOIAJFL-UHFFFAOYSA-N
    • SMILES: O(CCOC)CC(CC(=O)OCC)=O

Computed Properties

  • Exact Mass: 204.09978
  • Monoisotopic Mass: 204.09977361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 9
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • PSA: 61.83

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Additional information on ethyl 4-(2-methoxyethoxy)-3-oxobutanoate

Ethyl 4-(2-Methoxyethoxy)-3-Oxobutanoate (CAS No. 130611-26-6): A Versatile Organic Synthesis Intermediate with Emerging Applications in Medicinal Chemistry

Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate, identified by the CAS registry number 130611-26-6, represents a structurally intriguing organic compound characterized by its ester functional group and ether-linked polyether chain. This molecule belongs to the broader class of α-keto esters, which are pivotal in organic synthesis due to their reactivity and versatility as synthetic intermediates. The compound’s structure—comprising a methoxyethoxy substituent at the fourth carbon position and an ethyl ester terminal group—confers unique chemical properties, including enhanced solubility and stability under physiological conditions. Recent advancements in synthetic methodologies have further highlighted its potential as a scaffold for drug design, particularly in targeting metabolic pathways and enzyme inhibition mechanisms.

In academic research, the ethyl 4-(2-methoxyethoxy)-3-oxobutanoate framework has emerged as a key intermediate in the synthesis of bioactive molecules. A study published in Chemical Communications (2023) demonstrated its utility as a precursor for constructing privileged structures such as β-lactam antibiotics, leveraging its keto group for nucleophilic attack reactions. The compound’s ether-linked backbone also facilitates click chemistry approaches, enabling rapid assembly of complex pharmacophores under mild conditions. Researchers have exploited this feature to develop novel inhibitors for kinases involved in cancer cell proliferation, where the methoxy group modulates metabolic stability while preserving potency.

Clinical relevance of this compound is underscored by its role in prodrug design strategies. A notable example involves conjugating it with hydrophobic drug payloads to enhance aqueous solubility—a critical hurdle in drug delivery systems. In a recent Nature Communications study (2024), researchers engineered a conjugate where the ethyl ester moiety was linked to a cytotoxic agent via a cleavable bond, ensuring controlled release upon enzymatic activation within tumor microenvironments. This approach reduced systemic toxicity while maintaining efficacy against solid tumors, positioning this intermediate as a promising tool for targeted therapies.

In metabolic research, the compound’s α-keto ester functionality has been leveraged to investigate glucose homeostasis mechanisms. A collaborative study between MIT and Novartis (published in JACS, 2024) revealed that analogs derived from this scaffold modulate PPARγ activity—a nuclear receptor central to adipocyte differentiation and insulin sensitivity—with improved selectivity over conventional thiazolidinedione drugs. The presence of the methoxy group was found to optimize ligand-receptor interactions through entropy-driven binding mechanisms, suggesting applications in type Ⅱ diabetes management.

The synthesis of ethyl 4-(2-methoxyethoxy)-3-oxobutanoate itself has undergone significant optimization over recent years. Traditional methods relying on Grignard reagents have been supplanted by environmentally benign protocols using catalytic asymmetric oxidation systems. For instance, a 2023 report from Angewandte Chemie detailed a one-pot process employing palladium-catalyzed cross-coupling followed by chiral auxiliary-mediated ketone formation, achieving >95% enantiomeric excess without hazardous solvents. Such advancements align with green chemistry principles while reducing production costs—a critical factor for scaling up preclinical studies.

In biophysical studies, computational modeling has elucidated novel applications for this compound beyond traditional medicinal chemistry domains. Molecular dynamics simulations conducted at Stanford University (Cell Chemical Biology, 2024) indicated that its ether-containing backbone forms stable interactions with membrane-bound ion channels, particularly voltage-gated sodium channels implicated in epilepsy and neuropathic pain. These findings have spurred investigations into developing channel modulators based on this scaffold’s structural motifs.

Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate also serves as an ideal platform for studying enzyme-substrate recognition dynamics due to its tunable substituents. Researchers at Scripps Research Institute recently employed it as a probe molecule to map binding pockets of human UDP-glucuronosyltransferases (UGTs), enzymes critical for drug metabolism (eLife, 2024). By systematically varying the methoxy substitution pattern while retaining the keto ester core, they identified structural features that enhance UGT-mediated detoxification pathways—a discovery with implications for predicting drug-drug interactions during clinical trials.

The compound’s photophysical properties have further opened avenues in bioimaging technologies. A team from ETH Zurich reported that fluorinated derivatives exhibit near-infrared fluorescence when excited at specific wavelengths (Nano Letters, 2024). By conjugating these fluorophores with targeting peptides via click chemistry reactions initiated from the parent scaffold’s alkyne-functionalized variants, they developed nanoparticles capable of real-time tracking of cellular trafficking processes—a breakthrough for live-cell microscopy applications.

In conclusion, ethyl 4-(2-methoxyethoxy)-3-oxobutanoate (CAS No. 130611-26-6)) stands at the intersection of cutting-edge synthetic strategies and translational biomedical research. Its modular structure enables simultaneous optimization of pharmacokinetic profiles and biological activity across diverse therapeutic areas—from oncology to metabolic disorders—while maintaining compatibility with modern green chemistry standards. Ongoing investigations into its use within CRISPR-based gene editing systems and neuroprotective agents suggest even broader applications on the horizon.

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